molecular formula C10H20N2O2 B1391330 Tert-butyl 3-(ethylamino)azetidine-1-carboxylate CAS No. 454703-23-2

Tert-butyl 3-(ethylamino)azetidine-1-carboxylate

Cat. No. B1391330
M. Wt: 200.28 g/mol
InChI Key: ZXVCULTZOWFSRS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(ethylamino)azetidine-1-carboxylate is a synthetic organic compound1. However, there is limited information available about this specific compound. Similar compounds, such as tert-Butyl 3-ethynylazetidine-1-carboxylate, have been studied more extensively2.



Synthesis Analysis

The synthesis of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate is not well-documented in the available literature. However, similar compounds, such as tert-Butyl 3-ethynylazetidine-1-carboxylate, have been synthesized and studied3.



Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate is not readily available. However, similar compounds like tert-Butyl 3-ethynylazetidine-1-carboxylate have been analyzed2.



Chemical Reactions Analysis

The specific chemical reactions involving Tert-butyl 3-(ethylamino)azetidine-1-carboxylate are not well-documented in the available literature. However, similar compounds, such as tert-Butyl 3-ethynylazetidine-1-carboxylate, have been studied3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate are not well-documented in the available literature. However, similar compounds, such as tert-Butyl 3-ethynylazetidine-1-carboxylate, have been studied45.


Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids: Enantiopure 3-substituted azetidine-2-carboxylic acids are synthesized using tert-butyl esters, serving as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
  • Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Synthesis: This compound, related to tert-butyl 3-(ethylamino)azetidine-1-carboxylate, offers a convenient entry point for novel compounds, complementing piperidine ring systems (Meyers et al., 2009).

Chemical Modification and Derivatives

  • Production of Azetidine-3-Carboxylic Acid Derivatives: Protected 3-haloazetidines are used to prepare high-value azetidine-3-carboxylic acid derivatives, including 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid (Ji, Wojtas, & Lopchuk, 2018).
  • Synthesis of Silylmethyl-substituted Aziridine and Azetidine: These compounds undergo efficient reactions with nitriles and carbonyl substrates, leading to imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

Novel Applications in Organic Chemistry

  • Base-promoted Diastereoselective α-Alkylation: This process uses tert-butyl ester complexes to improve yields and diastereoselectivities of α-alkylated products (Tayama, Nishio, & Kobayashi, 2018).
  • Rearrangement of 3-Aza-8-oxatricyclo[3.2.1.02,4]octan-6-one Acetals: The synthesis of protected amines demonstrates the versatility of tert-butyl esters in organic synthesis (Nativi, Reymond, & Vogel, 1989).

Pharmacological and Biochemical Research

  • Synthesis of Potential Antimicrobial Agents: Substituted phenyl azetidines, synthesized using tert-butyl esters, show potential as antimicrobial agents (Doraswamy & Ramana, 2013).
  • Deprotection of tert-Butyl Carbamates, Esters, and Ethers: Aqueous phosphoric acid is used for deprotection, demonstrating the chemical reactivity and applications of tert-butyl esters in biochemical contexts (Li et al., 2006).

Safety And Hazards

The safety and hazards associated with Tert-butyl 3-(ethylamino)azetidine-1-carboxylate are not well-documented in the available literature. However, similar compounds, such as 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester, are considered hazardous according to the 2012 OSHA Hazard Communication Standard6.


Future Directions

The future directions for research on Tert-butyl 3-(ethylamino)azetidine-1-carboxylate are not well-documented in the available literature. However, similar compounds, such as 1-叔丁氧羰基-3-胺基环丁胺, have been used in the synthesis of IRAK-4 inhibitors7.


properties

IUPAC Name

tert-butyl 3-(ethylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-11-8-6-12(7-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVCULTZOWFSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666488
Record name tert-Butyl 3-(ethylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(ethylamino)azetidine-1-carboxylate

CAS RN

454703-23-2
Record name 1,1-Dimethylethyl 3-(ethylamino)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454703-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(ethylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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